molecular formula C7H8ClFN2O B11772232 4-Chloro-5-fluoro-2-propoxypyrimidine

4-Chloro-5-fluoro-2-propoxypyrimidine

Cat. No.: B11772232
M. Wt: 190.60 g/mol
InChI Key: IQPAQSATCPVUIY-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-propoxypyrimidine is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-propoxypyrimidine typically involves the substitution reactions on a pyrimidine ring. One common method includes the reaction of 4,5-dichloro-2-propoxypyrimidine with a fluorinating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-propoxypyrimidine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative.

Scientific Research Applications

4-Chloro-5-fluoro-2-propoxypyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including as an inhibitor of certain enzymes or as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of antiviral or anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-propoxypyrimidine involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and target being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-fluoro-2-methoxypyrimidine: Similar structure but with a methoxy group instead of a propoxy group.

    4-Chloro-5-fluoro-2-ethoxypyrimidine: Similar structure but with an ethoxy group instead of a propoxy group.

    4-Chloro-5-fluoro-2-butoxypyrimidine: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

4-Chloro-5-fluoro-2-propoxypyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propoxy group can provide different steric and electronic effects compared to methoxy, ethoxy, or butoxy groups, potentially leading to unique properties and applications.

Properties

Molecular Formula

C7H8ClFN2O

Molecular Weight

190.60 g/mol

IUPAC Name

4-chloro-5-fluoro-2-propoxypyrimidine

InChI

InChI=1S/C7H8ClFN2O/c1-2-3-12-7-10-4-5(9)6(8)11-7/h4H,2-3H2,1H3

InChI Key

IQPAQSATCPVUIY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC=C(C(=N1)Cl)F

Origin of Product

United States

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